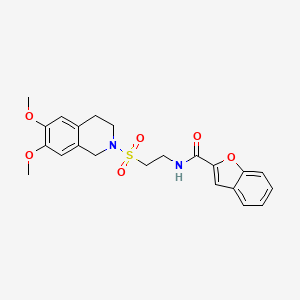
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is an organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structural components of this compound, such as the isoquinoline and benzofuran rings, contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of action
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQs are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Mode of action
Thiqs are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The sulfonyl group in the compound could potentially enhance its binding affinity to its target.
Biochemical pathways
Without specific information about the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Thiqs have been associated with a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves multiple steps, starting with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate is then reacted with sulfonyl chloride to form the sulfonyl derivative. Finally, this compound undergoes a coupling reaction with benzofuran-2-carboxylic acid to yield the desired product. Conditions typically include controlled temperatures and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods: On an industrial scale, the synthesis process would be scaled up with optimization to minimize costs and maximize yields. This might involve continuous flow reactors, which allow for more precise control over reaction conditions and can improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide undergoes a variety of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions might involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction reactions can use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions often employ nucleophilic agents, bases, or acids depending on the specific functional groups involved.
Major Products: The major products from these reactions would depend on the specific pathways Oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines
Scientific Research Applications
Chemistry: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a valuable compound in chemical research due to its diverse reactivity and structural complexity.
Biology: Its potential biological activity makes it of interest for studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, given its unique structural features that could interact with biological targets in novel ways.
Industry: Industrial applications might include the development of new materials, such as polymers or coatings, that benefit from the compound’s unique properties.
Comparison with Similar Compounds
Compared to similar compounds, such as other sulfonyl isoquinolines or benzofuran derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide stands out due to its combined structural features that allow for a broader range of chemical reactions and potential biological activities.
List of Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline
Benzofuran-2-carboxylic acid
N-(2-(Sulfonyl)ethyl)benzofuran derivatives
There you go! That’s an overview of this compound. Got anything else on your mind?
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-28-19-11-15-7-9-24(14-17(15)13-20(19)29-2)31(26,27)10-8-23-22(25)21-12-16-5-3-4-6-18(16)30-21/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETLLFRUPMJPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














